![molecular formula C11H13NO3 B14167025 Acetic acid (1-anilino-1-oxopropan-2-yl) ester CAS No. 6288-14-8](/img/structure/B14167025.png)
Acetic acid (1-anilino-1-oxopropan-2-yl) ester
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Overview
Description
Acetic acid (1-anilino-1-oxopropan-2-yl) ester is an organic compound with a complex structure that includes an ester functional group, an aniline moiety, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid (1-anilino-1-oxopropan-2-yl) ester typically involves the esterification of acetic acid with 1-anilino-1-oxopropan-2-ol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction. The reaction mixture is typically heated to maintain a constant temperature, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Acetic acid (1-anilino-1-oxopropan-2-yl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Acetic acid (1-anilino-1-oxopropan-2-yl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid (1-anilino-1-oxopropan-2-yl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The aniline moiety may interact with aromatic amino acids in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid (1-anilino-2-methyl-1-oxopropan-2-yl) ester
- Indole-3-acetic acid
- Pyrazole/1,2,4-oxadiazole conjugate ester derivatives
Uniqueness
Acetic acid (1-anilino-1-oxopropan-2-yl) ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
6288-14-8 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(1-anilino-1-oxopropan-2-yl) acetate |
InChI |
InChI=1S/C11H13NO3/c1-8(15-9(2)13)11(14)12-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,14) |
InChI Key |
LDMCNEBDRSMUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
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